
1-(Furan-2-ylmethyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Furan-2-ylmethyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-(Furan-2-ylmethyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea involves the inhibition of specific enzymes and pathways that are crucial for the survival and proliferation of cancer cells. This compound can also induce apoptosis (programmed cell death) in cancer cells, which makes it a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in the body. This compound can modulate the expression of specific genes and proteins that are involved in cancer progression, angiogenesis, and inflammation. It can also affect the immune system and enhance the body's ability to fight against cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(Furan-2-ylmethyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea in lab experiments include its potent anti-cancer properties, its ability to induce apoptosis in cancer cells, and its potential to modulate specific biochemical and physiological processes. However, the limitations of using this compound in lab experiments include its challenging synthesis method, its potential toxicity, and the need for further studies to understand its long-term effects.
Orientations Futures
There are several future directions for the research on 1-(Furan-2-ylmethyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea. Some of the potential areas of research include the optimization of the synthesis method to make it more efficient and cost-effective, the evaluation of the long-term effects of this compound on the body, and the development of novel drug delivery systems to enhance its efficacy and reduce its toxicity. Additionally, further studies are needed to understand the specific mechanisms of action of this compound and its potential applications in other fields, such as neurodegenerative diseases and inflammatory disorders.
Conclusion:
In conclusion, this compound is a promising compound that has the potential to revolutionize the field of cancer therapy. Its potent anti-cancer properties, ability to induce apoptosis in cancer cells, and potential to modulate specific biochemical and physiological processes make it a valuable candidate for further research. However, more studies are needed to understand its long-term effects and optimize its synthesis method to make it more accessible to researchers.
Méthodes De Synthèse
The synthesis of 1-(Furan-2-ylmethyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea involves a multi-step process that requires various reagents and solvents. The detailed synthesis method is beyond the scope of this paper, but it is worth mentioning that the synthesis of this compound is challenging and requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-(Furan-2-ylmethyl)-3-(1-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of various cancer cells.
Propriétés
IUPAC Name |
1-(furan-2-ylmethyl)-3-[1-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O3/c25-17(21-11-13-5-4-10-26-13)23-18(6-2-1-3-7-18)16-22-15(24-27-16)14-12-19-8-9-20-14/h4-5,8-10,12H,1-3,6-7,11H2,(H2,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWRYTBNQQSFEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NC(=NO2)C3=NC=CN=C3)NC(=O)NCC4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2848196.png)
![N-(1-cyanocycloheptyl)-2-[methyl(pentan-2-yl)amino]acetamide](/img/structure/B2848197.png)
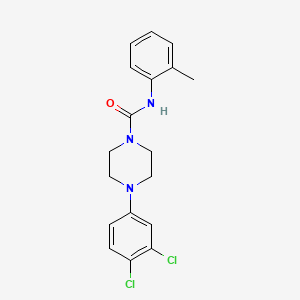

![N-[3-[2-(4-Methylpiperidin-1-yl)ethyl]phenyl]prop-2-enamide](/img/structure/B2848200.png)
![7-Fluoro-2-methyl-3-[[1-(oxolan-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2848204.png)
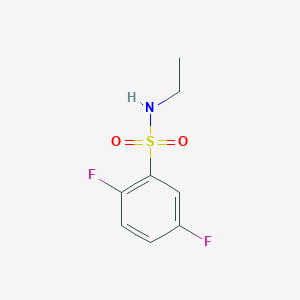


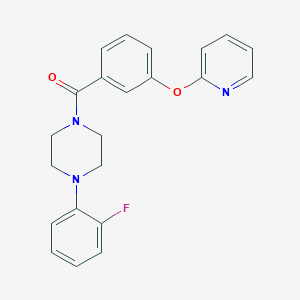
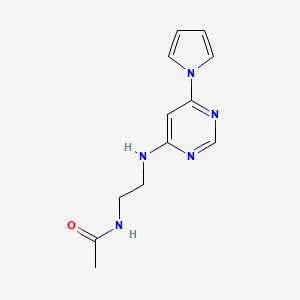
![(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2848215.png)
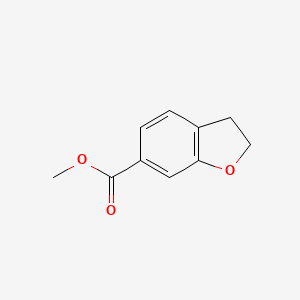
![3-(4-Ethylphenyl)-6-[({3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine](/img/structure/B2848218.png)